12-Mercaptododecanoic acid is a thiol compound with the molecular formula C₁₂H₂₄O₂S. It features both a thiol (-SH) functional group and a carboxylic acid (-COOH) group, which contribute to its unique chemical properties. This compound is characterized by its hydrophilic nature, allowing it to interact effectively with various substrates, making it useful in several chemical and biological applications .
MDA's mechanism of action revolves around its ability to self-assemble on surfaces. The thiol group binds strongly to metal surfaces, while the carboxylic acid group can be further functionalized to introduce desired chemical functionalities onto the surface. This allows researchers to tailor surfaces for specific applications, such as creating biosensors, corrosion-resistant materials, or surfaces with controlled wettability.
For example, a study investigated the effect of MDA chain length on the precision of copper-bound "molecular ruler" stacks. By using MDA, researchers can control the spacing between molecules on a surface at the atomic level.
These reactions highlight the versatility of 12-mercaptododecanoic acid in synthetic chemistry and materials science.
Research indicates that 12-mercaptododecanoic acid exhibits notable biological activity, particularly in the field of bioconjugation. Its thiol group allows for covalent bonding with proteins and other biomolecules, facilitating the development of biosensors and drug delivery systems. Studies have shown that immobilization techniques utilizing this compound can enhance the stability and functionality of proteins in various applications .
Several methods exist for synthesizing 12-mercaptododecanoic acid:
These methods provide flexibility in producing this compound for specific applications.
12-Mercaptododecanoic acid finds extensive applications across various fields:
These applications underscore its significance in both research and industrial sectors.
Studies on the interactions of 12-mercaptododecanoic acid with various substrates have demonstrated its potential for enhancing surface properties. For instance, research has shown that it can effectively bind to gold surfaces, forming robust self-assembled monolayers that improve biocompatibility and functionality . Furthermore, its interactions with proteins indicate promise for applications in biomaterials and drug delivery systems.
When comparing 12-mercaptododecanoic acid to other similar compounds, several key characteristics highlight its uniqueness:
Compound Name | Functional Groups | Unique Features |
---|---|---|
11-Mercaptoundecanoic Acid | Thiol, Carboxylic Acid | One carbon shorter; used similarly in bioconjugation |
1-Dodecanethiol | Thiol | Lacks carboxylic acid; primarily used as a surfactant |
16-Mercaptohexadecanoic Acid | Thiol, Carboxylic Acid | Longer chain; used in similar applications but less hydrophilic |
12-Mercaptododecanoic acid's combination of hydrophilicity and dual functional groups makes it particularly versatile compared to these similar compounds. Its ability to form stable conjugates while maintaining solubility is a significant advantage in many applications.
Solid-phase synthesis techniques have been successfully applied to incorporate 12-mercaptododecanoic acid into functionalized supports, particularly in nucleotide and peptide chemistry. A notable approach involves the in situ coupling of MDA to solid supports such as Amino Controlled Pore Glass (Amino CPG) or polystyrene-based resins.
The process starts with the preparation of a fully protected intermediate where the thiol group is temporarily masked to prevent undesired side reactions. For example, a 5′-O-dimethoxytrityl-3′-O-(propanoic acid-2-dithiomethyl)-thymidine intermediate is reacted with mercaptododecanoic acid under mild conditions to achieve coupling.
The coupling reaction typically employs activating agents such as 2-succinimide-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) in the presence of triethylamine, and is carried out at room temperature for extended periods (up to 48 hours) to ensure efficient loading on the solid support.
After coupling, the loaded solid supports are washed thoroughly with ethanol and other solvents to remove unreacted reagents and byproducts.
This solid-phase synthesis approach allows for precise control over the functionalization density and facilitates downstream applications such as oligonucleotide synthesis or nanoparticle assembly.
Linker-assisted immobilization leverages the carboxylic acid and thiol functionalities of MDA to anchor molecules onto various substrates:
MDA's thiol group can form strong covalent bonds with metals like gold, enabling stable self-assembled monolayers (SAMs) on nanoparticle surfaces or planar substrates.
The carboxylic acid group can be activated (e.g., via carbodiimide chemistry) to conjugate with amine-functionalized supports, enhancing immobilization efficiency and orientation control.
Immobilization on polystyrene or silica supports often uses linker molecules that react with the carboxyl group of MDA, enabling covalent attachment while preserving the thiol functionality for further surface chemistry.
The use of ethylene glycol as a solvent and controlled temperature conditions (around 175°C for MDA) facilitates the formation of thiolate coordination polymers and stable immobilized structures.
These techniques optimize the stability and reactivity of MDA-functionalized materials for catalysis, sensing, and biomedical applications.
Thiol groups in MDA are prone to oxidation and side reactions; thus, protection strategies are crucial during synthesis:
Among these, dithiomethyl protection has been demonstrated effective in solid-phase synthesis workflows involving MDA, allowing for controlled deprotection post-coupling to regenerate free thiol groups for further functionalization.
Property | Description |
---|---|
Molecular Formula | C12H24O2S |
Molecular Weight | 232.38 g/mol |
CAS Number | 82001-53-4 |
EC Number | 625-360-1 |
Physical State | Solid (typically crystalline) |
Melting Point | Not explicitly reported; expected moderate due to long alkyl chain |
Solubility | Soluble in organic solvents like ethanol, DMF, DCM; limited aqueous solubility |
Functional Groups | Thiol (-SH), Carboxylic acid (-COOH) |
Nanoparticle Stabilization: MDA is widely used to stabilize metal nanoparticles such as gold and copper by forming strong thiolate bonds on their surfaces. This enhances nanoparticle dispersibility and functionalization capability.
Surface Modification: MDA-modified copper nanoparticles demonstrate enhanced stability and controlled surface chemistry, useful in catalysis and sensing.
Coordination Polymers: MDA serves as a ligand in the synthesis of silver thiolate coordination polymers with switchable properties, synthesized at elevated temperatures (~175°C) in ethylene glycol.
Heavy Metal Detection: MDA-functionalized materials have been explored for heavy metal ion detection via spectroscopic methods such as mass spectrometry and atomic emission spectroscopy.
Figure 1: 2D and 3D molecular structure of 12-mercaptododecanoic acid showing the terminal thiol and carboxylic acid groups separated by a 12-carbon alkyl chain.
Figure 2: Schematic of solid-phase synthesis loading of MDA onto Amino CPG resin via TSTU activation and triethylamine catalysis.
Figure 3: TEM images of gold nanoparticles stabilized by MDA illustrating uniform size distribution and surface coverage.
Figure 4: Thermal profile and reaction setup for the synthesis of silver thiolate coordination polymers using MDA as ligand in ethylene glycol at 175 °C.
The adsorption of 12-MDA onto noble metal surfaces, particularly gold, follows a biphasic kinetic process characterized by rapid initial chemisorption followed by slower structural reorganization. The thiol headgroup binds covalently to gold via Au-S bond formation, while the carboxylic acid tailgroup extends outward, creating a functionalized interface. Studies using quartz crystal microbalance (QCM) and electrochemical impedance spectroscopy reveal that the adsorption rate (k) depends on solution concentration, temperature, and substrate crystallography [1] [2].
Table 1: Adsorption kinetics parameters for 12-MDA on Au(111) surfaces
Parameter | Value (25°C) | Value (40°C) |
---|---|---|
Initial adsorption rate | 3.2 × 10⁻³ s⁻¹ | 5.8 × 10⁻³ s⁻¹ |
Equilibrium coverage | 4.8 × 10⁻¹⁰ mol/cm² | 5.1 × 10⁻¹⁰ mol/cm² |
Activation energy (Eₐ) | 45 kJ/mol | – |
At low coverage (θ < 0.3), molecules adopt a "lying-down" configuration, with the alkyl chain parallel to the surface. As coverage increases, van der Waals interactions between adjacent chains drive a transition to a "standing-up" orientation, forming a densely packed monolayer [2] [5]. The critical concentration for complete monolayer formation is ~1 mM in ethanol, achieving saturation within 24 hours. Longer alkyl chains (e.g., 12 carbons vs. shorter analogs) enhance thermodynamic stability due to increased interchain dispersion forces, reducing defect density by 40–60% [2] [5].
The terminal carboxylic acid group of 12-MDA confers pH-dependent conformational flexibility. At low pH (<4), the -COOH group remains protonated, minimizing electrostatic repulsion between adjacent molecules and promoting tight packing (α = 25° tilt angle). Above pH 5.5, deprotonation to -COO⁻ introduces negative charges, increasing interchain repulsion and inducing a structural transition to a more disordered state (α = 35–40°) [3] [5]. This switching behavior is reversible and measurable via contact angle analysis:
In situ atomic force microscopy (AFM) studies demonstrate that pH cycling between 3 and 7 induces a 0.8 nm increase in monolayer thickness at high pH, consistent with electrostatic swelling [3]. This responsivity enables dynamic control over surface wettability and ligand accessibility, critical for stimuli-responsive biosensors.
Mixed SAMs of 12-MDA and alkanethiols (e.g., 1-octanethiol) exhibit complex interfacial hydrogen bonding networks. The carboxylic acid groups of 12-MDA form cyclic dimers via O-H···O bonds (bond energy ≈ 25 kJ/mol), which stabilize domain boundaries in heterogeneous monolayers [2] [5]. Fourier-transform infrared spectroscopy (FTIR) reveals that the ν(C=O) stretch shifts from 1705 cm⁻¹ (isolated -COOH) to 1690 cm⁻¹ (hydrogen-bonded dimer), confirming intermolecular interactions.
Table 2: Hydrogen bonding parameters in mixed SAMs (12-MDA : 1-octanethiol)
12-MDA Fraction (%) | Hydrogen Bond Density (bonds/nm²) | Domain Size (nm) |
---|---|---|
20 | 1.2 ± 0.3 | 4.5 ± 1.1 |
50 | 3.8 ± 0.5 | 2.1 ± 0.6 |
80 | 6.4 ± 0.7 | 1.3 ± 0.4 |
Competitive adsorption kinetics show that 12-MDA preferentially incorporates into Au(111) terraces, while shorter-chain thiols accumulate at step edges. Molecular dynamics simulations indicate that hydrogen bonding reduces lateral diffusion coefficients by 30% compared to non-functionalized SAMs, enhancing thermal stability up to 120°C [5].
Irritant